3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2OS2/c22-16-7-2-1-5-14(16)11-27-19(28)18-17(8-9-29-18)26-20(27)30-12-13-4-3-6-15(10-13)21(23,24)25/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLRPWXHEZXXRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one represents a novel class of thieno[3,2-d]pyrimidine derivatives, which have garnered attention for their potential biological activities. This article aims to synthesize available research findings regarding the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14F4N2O2S
- Molecular Weight : 362.3 g/mol
- Structural Characteristics : The compound features a thieno[3,2-d]pyrimidine core substituted with fluorobenzyl and trifluoromethylbenzyl groups, contributing to its unique biological profile.
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. A study highlighted that similar compounds demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involved the induction of apoptosis and inhibition of cell migration and invasion through modulation of signaling pathways such as the EGF receptor pathway .
Enzyme Inhibition
Thieno[3,2-d]pyrimidines have been identified as potent inhibitors of specific kinases involved in cancer progression. For instance, a related compound was shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory responses and cancer cell survival . The inhibition of such kinases could provide therapeutic benefits in treating malignancies characterized by aberrant signaling.
Antimicrobial Properties
Some derivatives within the thieno[3,2-d]pyrimidine class have demonstrated antimicrobial activity against various pathogens. The presence of the sulfanyl group is believed to enhance the interaction with microbial enzymes, leading to increased efficacy against bacterial strains .
Case Studies
- In Vitro Studies : In vitro assays using human cancer cell lines revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
- Animal Models : Preclinical trials involving animal models have shown that administration of thieno[3,2-d]pyrimidine derivatives led to significant tumor regression and reduced metastasis in xenograft models . These findings support further investigation into their potential as therapeutic agents.
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds similar to 3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, a related compound was shown to inhibit tumor cell proliferation in vitro and in vivo models of colon and lung cancers. The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
Antimicrobial Properties
Research has indicated that derivatives of thieno[3,2-d]pyrimidines possess antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups has been linked to enhanced potency against resistant strains of bacteria . Preliminary studies suggest that this compound may exhibit similar antimicrobial effects.
TRPV1 Antagonism
The structure-activity relationship studies on benzyl C-region analogs revealed that compounds with similar structures can act as potent TRPV1 antagonists. These compounds may provide analgesic effects without the hyperthermic side effects commonly associated with TRPV1 modulation . This suggests potential applications in pain management therapies.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Thienopyrimidinone derivatives differ in substituent positions, ring saturation, and functional groups, impacting their pharmacological profiles:
Table 1. Structural Comparison of Selected Thieno/Benzothienopyrimidinones
Key Observations:
- Ring Saturation: Compounds like with tetrahydrobenzothieno rings exhibit increased flexibility, which may alter binding kinetics compared to fully aromatic systems.
- Positional Isomerism : The placement of substituents (e.g., 3-trifluoromethylbenzyl at position 3 in vs. position 2 in the target compound) significantly impacts spatial orientation and target engagement.
Pharmacological Implications
- Metabolic Stability : Fluorine and trifluoromethyl groups reduce oxidative metabolism, extending half-life .
- Binding Affinity : The 3-(trifluoromethyl)benzylsulfanyl group may interact with hydrophobic pockets in enzymes or receptors, while the 2-fluorobenzyl group could participate in halogen bonding .
- Toxicity : Fluorinated compounds often exhibit lower cytotoxicity compared to chlorinated analogs (e.g., ), though specific assays (e.g., MTT ) are needed for validation.
Q & A
Basic: What are the common synthetic routes for this thieno[3,2-d]pyrimidinone derivative?
Answer:
The compound can be synthesized via multi-step reactions involving:
- Step 1: Formation of the thieno[3,2-d]pyrimidinone core through cyclization. For example, refluxing 3-amino-thiophene derivatives with aldehydes (e.g., 4-methoxybenzaldehyde) in acidic conditions (e.g., HCl) to form the pyrimidinone ring .
- Step 2: Introduction of substituents via nucleophilic substitution or coupling. The sulfanyl group can be introduced using benzyl thiol derivatives (e.g., 3-(trifluoromethyl)benzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Fluorobenzyl substitution at the N3 position using 2-fluorobenzyl bromide in the presence of a base (e.g., NaH) .
Reaction optimization may require inert atmospheres (N₂/Ar) and anhydrous solvents (THF, DMF) .
Advanced: How can reaction yields be optimized during sulfanyl group introduction?
Answer:
Key factors for yield optimization:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Temperature Control: Moderate heating (50–70°C) prevents side reactions like oxidation of the sulfanyl group .
- Catalysis: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction kinetics in biphasic systems .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) effectively isolates the product from unreacted starting materials .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- 1H/13C-NMR: Assigns protons and carbons, e.g., the fluorobenzyl aromatic protons (δ 7.2–7.5 ppm) and the thieno-pyrimidinone carbonyl (δ 165–170 ppm) .
- LC-MS (ESI): Validates molecular weight (e.g., [M+H]+ at m/z ~519) and detects impurities .
- X-ray Crystallography: Resolves stereochemical ambiguities; for example, the dihedral angle between the thieno and pyrimidinone rings (typically ~5–10°) .
Advanced: How do crystallographic studies resolve structural ambiguities?
Answer:
Single-crystal X-ray diffraction:
- Confirms bond lengths/angles (e.g., C-S bond in the sulfanyl group: ~1.81 Å) and intermolecular interactions (e.g., π-π stacking between fluorobenzyl groups) .
- Identifies polymorphism, which is critical for reproducibility in biological assays. For instance, a 2020 study resolved a discrepancy in bioactivity data by identifying two polymorphic forms of a related compound .
Basic: What in vitro assays evaluate its biological activity?
Answer:
- Antimicrobial Activity: Broth microdilution (MIC determination) against Mycobacterium tuberculosis (H37Rv strain) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., 17β-HSD2 inhibition using NADH/NAD+ cofactor monitoring) .
- Cytotoxicity: MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced: How to address discrepancies in biological activity data?
Answer:
- Control Standardization: Ensure consistent cell passage numbers, solvent controls (DMSO ≤0.1%), and replicate experiments (n ≥ 3) .
- Structural Re-analysis: Verify compound purity (HPLC ≥95%) and confirm stereochemistry (e.g., NOESY for spatial proximity of substituents) .
- Theoretical Alignment: Cross-reference with QSAR models to identify outliers; e.g., trifluoromethyl groups may enhance membrane permeability but reduce solubility .
Basic: How to assess compound purity analytically?
Answer:
- HPLC: Use a C18 column (5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Retention time ~12–14 min .
- Elemental Analysis: Validate %C, %H, %N (deviation ≤0.4% from theoretical values) .
- TLC: Silica gel F254, hexane/EtOAc (3:1); Rf ~0.5 under UV visualization .
Advanced: Which substituents are critical for SAR studies?
Answer:
- Core Modifications: The thieno[3,2-d]pyrimidinone ring is essential for binding to hydrophobic enzyme pockets .
- Fluorobenzyl Groups: The 2-fluorobenzyl moiety enhances metabolic stability, while the 3-(trifluoromethyl)benzyl sulfanyl group improves target affinity (e.g., IC50 reduction from 1.2 µM to 0.4 µM in a 2021 kinase assay) .
- Sulfanyl vs. Sulfonyl: Replacement with sulfonyl (-SO₂-) reduces activity by 10-fold, indicating the sulfanyl’s role in H-bonding .
Basic: What challenges arise in scaling up fluorinated derivatives?
Answer:
- Purification: Fluorinated compounds often require specialized techniques (e.g., reverse-phase HPLC) due to low solubility in aqueous systems .
- Stability: Hydrolytic degradation of the sulfanyl group under acidic/basic conditions necessitates pH-controlled storage (pH 6–8) .
- Safety: Use fluorinated intermediates in fume hoods due to potential release of HF during decomposition .
Advanced: How can molecular docking predict target interactions?
Answer:
- Ligand Preparation: Optimize the compound’s 3D structure (e.g., Gaussian09 for DFT geometry optimization) .
- Target Selection: Align with kinases (e.g., PknB for tuberculosis) or steroidogenic enzymes (17β-HSD2) based on structural analogs .
- Docking Software (AutoDock Vina): Key parameters include grid box size (20 × 20 × 20 Å) and exhaustiveness (32). A 2022 study achieved a RMSD <2.0 Å between predicted and crystallographic poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
